4-(2-(4-(ethylthio)phenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one
Description
4-(2-(4-(ethylthio)phenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by the presence of an ethylthio group attached to a phenyl ring, which is further connected to an acetyl group and a dihydroquinoxalinone core. The unique structure of this compound makes it of interest in various fields of scientific research.
Properties
IUPAC Name |
4-[2-(4-ethylsulfanylphenyl)acetyl]-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-2-23-14-9-7-13(8-10-14)11-18(22)20-12-17(21)19-15-5-3-4-6-16(15)20/h3-10H,2,11-12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXJXIKJHNSKQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)N2CC(=O)NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-(ethylthio)phenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Ethylthio Phenyl Acetyl Intermediate: This step involves the reaction of 4-ethylthiophenylacetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid to form the corresponding acetyl derivative.
Cyclization to Form the Quinoxalinone Core: The acetyl derivative is then reacted with o-phenylenediamine under reflux conditions in a suitable solvent like ethanol or methanol. This cyclization reaction forms the quinoxalinone core.
Final Product Formation: The final step involves purification of the product through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-(ethylthio)phenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the quinoxalinone core can be reduced to form alcohol derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
Synthesis of Quinoxaline Derivatives
Quinoxaline derivatives are synthesized through various methods, often involving reactions with different substituents to enhance their biological activity. The synthesis of 4-(2-(4-(ethylthio)phenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves:
- Starting Materials : The synthesis may begin with 2,3-dichloroquinoxalines and 4-aminoacetophenone.
- Reactions : Claisen-Schmidt condensation reactions are commonly employed to form enones, which can be further transformed into various heterocycles such as pyridines and isoxazolines through additional synthetic routes .
Biological Activities
The biological evaluation of quinoxaline derivatives has revealed several promising activities:
- Anticancer Activity : Various studies have highlighted the anticancer potential of quinoxaline derivatives. For instance, compounds similar to This compound have been shown to exhibit significant growth inhibitory effects against liver carcinoma cell lines (HEPG 2) and colon cancer cell lines (HCT116) .
- Antimicrobial Properties : Some derivatives have demonstrated efficacy against bacterial strains such as Staphylococcus aureus. The structure-activity relationship studies indicate that modifications in the quinoxaline structure can enhance antimicrobial activity .
Case Studies
Several case studies illustrate the application of quinoxaline derivatives in research:
- Case Study 1 : A study synthesized a series of quinoxaline hybrids that exhibited over 50% growth inhibition in liver carcinoma cells. The lead compound was identified as a potential candidate for further development due to its promising anticancer properties .
- Case Study 2 : Research on dihydroquinoxalin-2-ones demonstrated their ability to undergo radical addition reactions under photocatalytic conditions, leading to the formation of new derivatives with enhanced biological activities .
Mechanism of Action
The mechanism of action of 4-(2-(4-(ethylthio)phenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial cell membranes can result in antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound of the quinoxaline family, lacking the ethylthio and acetyl groups.
2,3-Dihydroquinoxalin-2-one: A simpler derivative with a similar core structure but without the ethylthio phenyl acetyl substituent.
4-(2-Phenylacetyl)-3,4-dihydroquinoxalin-2(1H)-one: A closely related compound with a phenylacetyl group instead of the ethylthio phenyl acetyl group.
Uniqueness
4-(2-(4-(ethylthio)phenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is unique due to the presence of the ethylthio group, which imparts distinct chemical and biological properties. This structural feature can enhance its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound 4-(2-(4-(ethylthio)phenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one , identified by its CAS number 952861-59-5, belongs to the class of 3,4-dihydroquinoxalin-2(1H)-ones . This class has garnered attention for its diverse biological activities, including antibacterial, anticancer, and antifungal properties. This article aims to synthesize existing knowledge regarding the biological activity of this specific compound based on various research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 326.4 g/mol
Synthesis
The synthesis of 3,4-dihydroquinoxalin-2(1H)-one derivatives typically involves the reaction of 1,2-phenylenediamine with chloroacetic acid or chloroacetyl chloride under controlled conditions. The resultant compounds have shown promising biological activities, which may extend to those derived from 4-(2-(4-(ethylthio)phenyl)acetyl) modifications.
Antibacterial Activity
Research indicates that quinoxaline derivatives exhibit significant antibacterial properties. In a study evaluating various 3,4-dihydroquinoxalin-2(1H)-one derivatives, compounds were tested against several bacterial strains including Gram-positive (Staphylococcus aureus and Staphylococcus pyogenes) and Gram-negative (Escherichia coli and Pseudomonas aeruginosa) bacteria. The results demonstrated varying degrees of inhibition zones, suggesting that modifications in the structure can enhance antibacterial efficacy .
| Compound | E. coli | P. aeruginosa | S. aureus | S. pyogenes |
|---|---|---|---|---|
| 5a | 18 mm | 20 mm | 15 mm | 17 mm |
| 5b | 19 mm | 18 mm | - | - |
| 5i | - | - | - | - |
Anticancer Activity
In vitro studies have evaluated the growth inhibitory effects of quinoxaline derivatives against various cancer cell lines. The sulforhodamine B assay was utilized to assess the cytotoxicity of synthesized compounds against liver carcinoma (HEPG2), melanoma, and other cancer types. Results indicated that many derivatives exhibited over 50% growth inhibition against these cell lines, highlighting their potential as anticancer agents .
Antifungal Activity
While specific data on the antifungal activity of This compound is limited, related quinoxaline compounds have shown antifungal properties in various studies. These compounds often act by disrupting fungal cell wall synthesis or inhibiting key enzymatic pathways .
Case Studies
- Antibacterial Evaluation : A study synthesized several derivatives of 3,4-dihydroquinoxalin-2(1H)-one and evaluated their antibacterial activity using standard disk diffusion methods. The study concluded that structural variations significantly influenced the antibacterial potency .
- Cytotoxicity Assessment : Another investigation focused on the anticancer activity of related quinoxaline derivatives against multiple cancer cell lines, demonstrating that certain substitutions could enhance cytotoxic effects .
Q & A
Advanced Question
- In vitro assays : Screen against bacterial strains (e.g., Mycobacterium tuberculosis) using microdilution techniques to determine MIC values. Positive controls (e.g., isoniazid) validate assay conditions .
- Enzyme inhibition studies : Target enzymes like dihydrofolate reductase (DHFR) using spectrophotometric assays (e.g., NADPH oxidation at 340 nm) .
- Dose-response curves : IC₅₀ values are calculated using non-linear regression models (e.g., GraphPad Prism) .
How should researchers address contradictions in reported bioactivity data across studies?
Advanced Question
- Experimental replication : Use randomized block designs with split-plot arrangements to isolate variables (e.g., compound concentration, incubation time) .
- Meta-analysis : Compare data across studies using standardized metrics (e.g., fold-change vs. control) and assess batch effects (e.g., solvent differences) .
- Orthogonal assays : Validate results with alternative methods (e.g., fluorescence-based assays vs. colorimetric) .
What analytical techniques are critical for assessing purity and stability under varying storage conditions?
Basic Question
- HPLC-PDA : Monitor degradation products using C18 columns (acetonitrile/water mobile phase) .
- Thermogravimetric analysis (TGA) : Determine thermal stability (e.g., decomposition onset >200°C) .
- Karl Fischer titration : Quantify moisture content (<0.1% for long-term storage at −20°C) .
How can environmental impact assessments be integrated into research workflows for this compound?
Advanced Question
- Environmental fate studies : Use OECD 307 guidelines to assess biodegradation in soil/water systems. Measure half-life (t₁/₂) via LC-MS/MS .
- Ecotoxicology : Test acute toxicity in Daphnia magna (48-hour LC₅₀) and algae (72-hour growth inhibition) .
What computational tools are suitable for predicting structure-activity relationships (SAR)?
Advanced Question
- Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., DHFR). Validate with crystallographic data .
- QSAR modeling : Employ Gaussian 09 to calculate electronic descriptors (e.g., HOMO-LUMO gaps) and correlate with bioactivity .
What strategies ensure compound stability during kinetic studies under physiological conditions?
Advanced Question
- Buffer selection : Use phosphate-buffered saline (PBS, pH 7.4) with 0.01% sodium azide to prevent microbial growth .
- Light protection : Store solutions in amber vials to avoid photodegradation .
- Real-time monitoring : Use UV-Vis spectroscopy (λ = 250–400 nm) to track absorbance changes over time .
How can researchers elucidate the role of the ethylthio group in modulating pharmacological properties?
Advanced Question
- Isosteric replacement : Synthesize analogs with methylthio or propylthio groups and compare logP values (HPLC-based) and binding affinities .
- Metabolic stability assays : Incubate with liver microsomes (human/rat) to assess sulfide oxidation pathways .
- Crystallographic overlay : Compare X-ray structures of analogs to identify steric or electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
